molecular formula C16H15N3O B5856181 N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide

N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B5856181
M. Wt: 265.31 g/mol
InChI Key: WPOCDGWQLAVORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H15N3O and its molecular weight is 265.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.121512110 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Modification for Enhanced Biological Properties

A study by Ukrainets et al. (2015) explored the modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. They attempted to enhance their biological properties by methylation at the 8th position of the pyridine ring. This modification was associated with increased analgesic properties, particularly in para-substituted derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Role in Synthesis of Pyrido[1,2-a]benzimidazoles

Masters et al. (2011) discussed the synthesis of pyrido[1,2-a]benzimidazoles, highlighting the importance of an acid additive in their synthesis. These compounds are significant in both medicinal and materials chemistry, with applications ranging from solubility enhancement to fluorescence (Masters, Rauws, Yadav, Herrebout, van der Veken, & Maes, 2011).

Anti-inflammatory Activity

Research by Abignente et al. (1982) on 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, closely related to the N-benzyl derivative, revealed anti-inflammatory and analgesic activities. This study demonstrated the potential therapeutic applications of these compounds in treating inflammation (Abignente, Arena, de Caprariis, Luraschi, Marmo, Lampa, Vairo, & Somma, 1982).

Complexation Properties with Lanthanides

Kobayashi et al. (2019) investigated the complexation properties of a related compound, N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide, with trivalent lanthanides. Their findings provide insight into the potential use of these compounds in separation sciences and materials chemistry (Kobayashi, Akutsu, Nakase, Suzuki, Shiwaku, & Yaita, 2019).

Antiviral Activity

Hamdouchi et al. (1999) designed a series of compounds structurally related to N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide for testing as antiviral agents. These studies are crucial in the development of new therapeutic agents for viral infections (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).

Application in Alzheimer's Disease Research

Sekioka et al. (2019) discovered N-ethylpyridine-2-carboxamide derivatives as orally active gamma-secretase modulators, a promising class of drugs for Alzheimer's disease. These compounds, related to the N-benzyl derivative, demonstrate the potential for disease-modifying treatments (Sekioka, Honda, Honjo, Suzuki, Akashiba, Mitani, & Yamasaki, 2019).

Properties

IUPAC Name

N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12-15(19-10-6-5-9-14(19)18-12)16(20)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOCDGWQLAVORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.